

A Technical Guide to the Thermodynamic Stability of Gadolinium-Nickel Compounds

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Compound of Interest					
Compound Name:	Gadoliniumnickel (1/3)				
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of intermetallic compounds within the Gadolinium-Nickel (Gd-Ni) binary system. A thorough understanding of the thermodynamic properties, such as enthalpy of formation and phase transition temperatures, is critical for the development and application of these materials in various fields, including materials science and potentially as precursors or components in advanced biomedical applications. This document summarizes the core thermodynamic data, details the experimental methodologies used for their determination, and presents logical workflows for assessing material stability.

Thermodynamic Stability of Gd-Ni Intermetallic Compounds

The thermodynamic stability of a compound is fundamentally indicated by its standard enthalpy of formation ($\Delta H^{\circ}f$). This value represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A negative enthalpy of formation signifies that the formation of the compound is an exothermic process, indicating that the compound is more stable than a simple mixture of its constituent elements. The Gd-Ni system is characterized by the formation of several stable intermetallic compounds, all of which exhibit negative enthalpies of formation, confirming their thermodynamic stability.



Recent thermodynamic assessments using the CALPHAD (CALculation of PHAse Diagrams) approach have refined our understanding of the Gd-Ni system. These assessments, supported by experimental data, confirm the existence of seven stable intermetallic compounds: Gd₃Ni, GdNi₂, GdNi₂, GdNi₃, Gd₂Ni₇, GdNi₅, and Gd₂Ni₁₇.[1][2]

Enthalpy of Formation

The standard enthalpies of formation for the stable Gd-Ni compounds have been determined experimentally, primarily through high-temperature solution calorimetry. These values are crucial for calculating phase diagrams and predicting material behavior at various temperatures. The data reveals a strong exothermic interaction between Gadolinium and Nickel, leading to significant stability for the resulting compounds. A calorimetric study involving the dissolution of these compounds in molten aluminum provided a consistent set of formation enthalpies.[3]

Table 1: Standard Enthalpy of Formation (ΔH°f) of Gd-Ni Compounds

Compound	Formula	Standard Enthalpy of Formation (ΔH°f) at 298.15 K (kJ/mol of atoms)
Gadolinium Nickel	Gd₃Ni	-19.0
Gadolinium Nickel	GdNi	-34.0
Gadolinium Nickel	GdNi ₂	-34.9
Gadolinium Nickel	GdNi₃	-33.1
Gadolinium Nickel	Gd ₂ Ni ₇	-32.8
Gadolinium Nickel	GdNis	-29.4
Gadolinium Nickel	Gd ₂ Ni ₁₇	-23.0

Note: Data sourced from calorimetric measurements as cited in thermodynamic assessments.

Phase Transition Temperatures



The stability of these compounds is also defined by their behavior at elevated temperatures. Some compounds melt congruently, meaning they transform directly from a solid to a liquid of the same composition. Others decompose peritectically, transforming into a different solid phase and a liquid phase. These transition temperatures are critical parameters for material synthesis and processing.

Table 2: Phase Transition Temperatures of Gd-Ni Compounds

Compound	Formula	Transition Type	Transition Temperature (°C)	Transition Temperature (K)
Gd₃Ni	Gd₃Ni	Peritectic Decompositio n	775	1048
GdNi	GdNi	Congruent Melting	980	1253
GdNi ₂	GdNi ₂	Peritectic Decomposition	1010	1283
GdNi₃	GdNi₃	Peritectic Decomposition	1070	1343
Gd ₂ Ni ₇	Gd2Ni7	Peritectic Decomposition	1180	1453
GdNis	GdNi₅	Congruent Melting	1550	1823
Gd2Ni17	Gd2Ni17	Peritectic Decomposition	1300	1573

Note: Temperatures are based on differential thermal analysis and phase diagram investigations.

Experimental Protocols for Thermodynamic Characterization



The quantitative data presented in this guide are the result of rigorous experimental work employing several key analytical techniques. The following sections detail the methodologies for the primary techniques used to characterize the thermodynamic stability of Gd-Ni alloys.

High-Temperature Solution Calorimetry

High-temperature solution calorimetry is a direct method for measuring the enthalpy of formation of intermetallic compounds.[4][5] The technique relies on dissolving the compound and its pure constituent elements in a metallic solvent bath (e.g., liquid aluminum) at a high temperature and measuring the associated heat effects.

Methodology:

- Sample Preparation: Stoichiometric amounts of high-purity Gadolinium (≥99.9%) and Nickel (≥99.9%) are arc-melted under an inert argon atmosphere to synthesize the desired intermetallic compound. The resulting alloy is typically annealed to ensure homogeneity.
- Calorimeter Setup: A high-temperature calorimeter (e.g., a Setaram AlexSYS or a custom-built isoperibolic calorimeter) is used. The instrument contains a crucible with a liquid metal solvent (typically aluminum) maintained at a constant high temperature (e.g., 1000-1200 K).
- Measurement of Heat of Solution:
 - A small, precisely weighed sample of the intermetallic compound (e.g., GdNi₅) is dropped from room temperature into the molten aluminum bath. The heat effect (heat of solution plus the heat content of the sample) is measured by thermopile detectors.
 - Separately, a mechanical mixture of the constituent elements (in their stoichiometric ratio,
 e.g., 1 Gd + 5 Ni) is dropped into the calorimeter, and the heat effect is measured.
- Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔH°f) at the
 reference temperature (T₀ = 298.15 K) is calculated using Hess's law. The difference
 between the heat effect of the mixture and the heat effect of the compound, after correcting
 for the heat contents of the elements and the compound from T₀ to the calorimeter
 temperature, yields the enthalpy of formation.



Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

DTA and DSC are thermal analysis techniques used to determine the temperatures of phase transitions, such as melting and solid-state transformations.[6][7] These methods measure the temperature difference (DTA) or the difference in heat flow (DSC) between a sample and an inert reference material as they are subjected to a controlled temperature program.

Methodology:

- Sample Preparation: Small, representative samples (typically 10-50 mg) of the Gd-Ni alloys are placed in inert crucibles (e.g., alumina, tungsten, or graphite).
- Instrument Setup: The sample and a reference crucible (usually empty) are placed in the DTA/DSC furnace. The system is purged with a high-purity inert gas (e.g., argon) to prevent oxidation.
- Thermal Program: The furnace temperature is ramped up and down at a constant, controlled rate (e.g., 5-20 K/min).
- Data Analysis: The DTA/DSC curve plots the differential temperature or heat flow against the sample temperature.
 - Endothermic Peaks: Indicate heat absorption and correspond to events like melting or peritectic decomposition. The onset temperature of the peak is taken as the transition temperature.
 - Exothermic Peaks: Indicate heat release and correspond to events like crystallization or solidification.
 - By analyzing the heating and cooling curves for alloys across a range of compositions, the liquidus, solidus, and peritectic reaction temperatures for the entire phase diagram can be mapped.

Knudsen Effusion Mass Spectrometry (KEMS)



KEMS is a high-temperature technique used to measure the vapor pressure of species in equilibrium with a condensed phase. This data can be used to determine thermodynamic activities and Gibbs free energies of formation.[4][8][9]

Methodology:

- Sample Preparation: The alloy sample is placed inside a Knudsen cell, which is a small, non-reactive crucible (e.g., made of tungsten, molybdenum, or tantalum) with a small, well-defined orifice in the lid.
- Instrument Setup: The Knudsen cell is placed in a high-vacuum chamber and heated by a resistance furnace or electron beam to achieve a uniform high temperature.
- Effusion and Ionization: At high temperature, the sample establishes an equilibrium vapor pressure inside the cell. A small fraction of this vapor effuses through the orifice, forming a molecular beam. This beam is directed into the ion source of a mass spectrometer, where the effusing species are ionized (typically by electron impact).
- Mass Analysis: The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected. The measured ion intensity of a particular species is proportional to its partial pressure inside the Knudsen cell.
- Thermodynamic Calculation: By measuring the ion intensities of the effusing species (e.g., Gd and Ni atoms) as a function of temperature, the partial pressures can be determined.
 From these partial pressures, the thermodynamic activities of the components in the alloy are calculated. The Gibbs free energy of formation can then be derived from these activities using standard thermodynamic relations.

Visualizations of Methodologies and Logical Flows

Diagrams created using Graphviz provide a clear visual representation of the relationships between experimental techniques and the logical flow of a thermodynamic assessment.



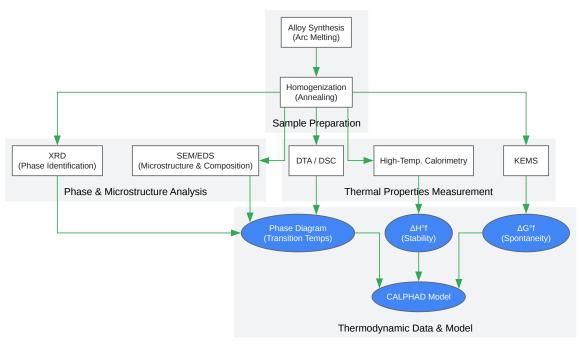


Diagram 1: Workflow for Thermodynamic Assessment of Gd-Ni System

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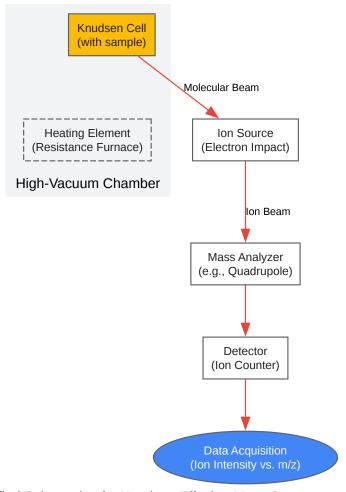


Diagram 2: Simplified Schematic of a Knudsen Effusion Mass Spectrometry (KEMS) Setup

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Diagram 2: Simplified Schematic of a KEMS Setup



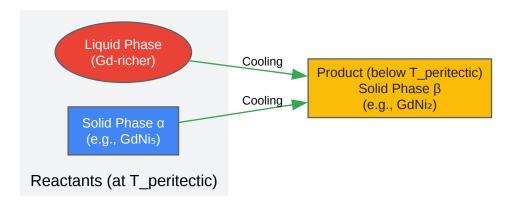


Diagram 3: Logical Representation of a Peritectic Reaction

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Diagram 3: Logical Representation of a Peritectic Reaction

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